molecular formula C6H9NO4 B1174716 XFD-1 protein CAS No. 149346-98-5

XFD-1 protein

Cat. No.: B1174716
CAS No.: 149346-98-5
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Description

The XFD-1 protein, initially identified as a dorsal-lip-specific early response gene in Xenopus laevis, plays critical roles in embryonic development, particularly in notochord formation and transcriptional regulation. It is a member of the forkhead box (Fox) family of transcription factors and has been renamed FoxA4 in later studies . XFD-1 is activated during gastrulation and is implicated in the regulation of key developmental pathways, including the activation of sonic hedgehog (shh) in Cynops embryos . Its promoter region contains a binding motif (5′-CTATTT/C-3′) that is targeted by transcription factors such as Xvent-1, which mediates BMP-4-induced suppression of XFD-1 expression .

Properties

CAS No.

149346-98-5

Molecular Formula

C6H9NO4

Synonyms

XFD-1 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Proteins

Structural and Functional Similarities

XFD-1 shares structural and functional parallels with other forkhead family proteins and transcription factors involved in dorsoventral patterning. Below is a comparative analysis of XFD-1 and related proteins:

Table 1: Structural and Functional Comparison of XFD-1 with Related Proteins
Protein Binding Site Motif Regulatory Factors Biological Role Key Differences Reference
XFD-1 5′-CTATTT/C-3′ BMP-4, Xvent-1 Notochord development, shh activation Dorsal-specific expression
Xvent-1 Similar to XFD-1 BMP-4 Suppresses XFD-1, dorsal patterning Ventralizing activity
Xvent-2 5′-CC/TAAT-3′ GATA-2 Activates Xvent-1B, ventral patterning Cooperates with GATA-2
GATA-2 Binds Xvent-2 motifs Xvent-2 Transcriptional activation Zinc finger DNA-binding domain

Key Observations :

  • Binding Specificity : XFD-1 and Xvent-1 recognize similar motifs (5′-CTATTT/C-3′ vs. Xvent-1’s BMP-4-responsive elements), but Xvent-2 binds distinct motifs (5′-CC/TAAT-3′) .
  • Regulatory Interactions : XFD-1 is suppressed by BMP-4 via Xvent-1, while Xvent-2 cooperates with GATA-2 to activate downstream targets like Xvent-1B .
  • Developmental Roles: XFD-1 is essential for notochord and neural tube development, whereas Xvent proteins primarily regulate ventral mesoderm specification .
Evolutionary and Functional Divergence
  • XFD-1 Homologs: In Cynops embryos, homologs of XFD-1 (pintallavis/XFD-1 and XFKH-1/XFD-1’) activate shh, highlighting conserved roles in axial patterning .
  • Reciprocal Regulation : Unlike XFD-1, the related gene XFD-19 is reciprocally regulated by TGF-β1 and BMP2/4, suggesting diversification in signaling responses .
Methodological Insights for Comparability

For example, minor modifications in protein structure (e.g., glycosylation or mutations) can alter stability profiles, as seen in IgG1 and FGF-1 case studies .

Research Findings and Implications

  • Mechanistic Insights : XFD-1 suppression by BMP-4/Xvent-1 illustrates a feedback loop critical for balancing dorsal-ventral signaling .
  • Therapeutic Relevance : Understanding XFD-1’s role in shh activation could inform regenerative medicine strategies targeting developmental pathways .
  • Analytical Challenges: Traditional biophysical methods may lack resolution to detect minor structural changes in XFD-1 homologs, necessitating advanced techniques like stress-testing combined with data visualization .

Q & A

Q. What is the role of XFD-1 in Xenopus embryonic development, and what experimental approaches are used to characterize its function?

XFD-1 is a fork head domain transcription factor critical for dorsal lip specification in Xenopus embryos. It is suppressed by BMP-4 signaling via indirect repression mediated by Xvent homeobox proteins. Key methodologies include:

  • Promoter analysis : Deletion mutants of the XFD-1′ promoter identified a BMP-triggered inhibitory element (BIE) essential for repression .
  • Microinjection assays : Overexpression of Xvent-1 RNA mimics BMP-4-induced suppression, while dominant-negative Xvent-1 mutants restore XFD-1 transcription .
  • Gel-shift and footprinting : Demonstrated direct binding of Xvent-1 to the BIE motif in the XFD-1 promoter .

Q. How do researchers detect and quantify XFD-1 protein expression levels in embryonic tissues?

  • Whole-mount in situ hybridization : Localizes XFD-1 mRNA in dorsal lip tissues during early embryogenesis .
  • Western blotting : Quantifies protein levels using antibodies specific to the fork head domain, validated via SDS-PAGE (refer to protocols in ).
  • qRT-PCR : Measures transcriptional activity of XFD-1 in response to BMP-4/Xvent-1 perturbations .

Advanced Research Questions

Q. How can contradictory findings regarding BMP-4's dual role in XFD-1 regulation (activation vs. suppression) be resolved methodologically?

  • Context-specific assays : BMP-4 may act indirectly via secondary mediators (e.g., Xvent-1) in dorsal tissues but directly in other regions. Use tissue-specific CRISPR knockouts to isolate pathways .
  • Single-cell RNA sequencing : Resolve spatial and temporal heterogeneity in BMP-4 signaling outcomes within embryonic subpopulations .
  • Kinetic modeling : Integrate time-course data on BMP-4 exposure and XFD-1 expression to distinguish transient vs. sustained regulatory effects .

Q. What strategies are employed to map functional domains of transcription factors like Xvent-1 that regulate XFD-1?

  • Domain truncation mutagenesis : The N-terminal region of Xvent-1 was identified as critical for repressing XFD-1 through deletion constructs .
  • ChIP-seq : Maps genome-wide binding sites of Xvent-1, confirming preferential interaction with the BIE motif in the XFD-1 promoter .
  • Cross-species homology analysis : Compare Xvent-1/XFD-1 interactions in Xenopus with homologous systems (e.g., zebrafish) to identify conserved regulatory modules .

Q. How can researchers address challenges in studying XFD-1 homologs in non-model organisms with divergent genetic architectures?

  • Phylogenetic footprinting : Identify conserved promoter elements across species to infer functional BIE-like motifs .
  • Functional complementation assays : Test whether heterologous expression of XFD-1 rescues dorsal defects in mutant embryos of evolutionarily distant species .
  • Machine learning : Train models on known protein-DNA interaction data to predict XFD-1 regulatory networks in understudied organisms .

Methodological Resources

  • Protein folding kinetics : Use databases like PFD to compare XFD-1 folding data with homologous proteins .
  • Data contradiction analysis : Follow structured frameworks for reconciling conflicting results, as outlined in scientific reporting guidelines .
  • Reproducibility : Adhere to detailed material/method sections (e.g., antibody validation, primer sequences) per bioscience writing standards .

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